溴乙酰氨基-PEG8-叔丁酯

描述

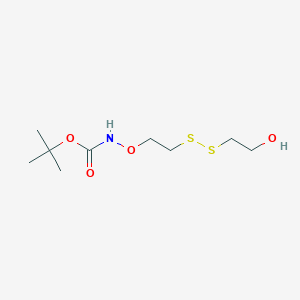

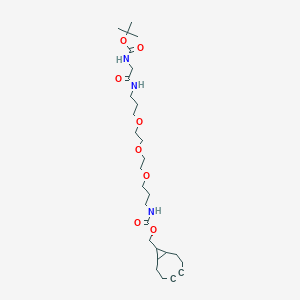

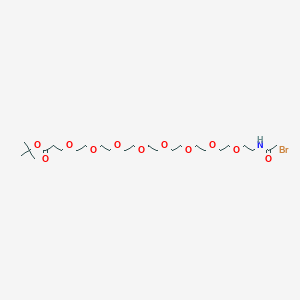

Bromoacetamido-PEG8-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

The bromoacetamide group in Bromoacetamido-PEG-t-Butyl ester can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG8-t-butyl ester is C25H48BrNO11 . It has a molecular weight of 618.6 g/mol .Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG8-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .科学研究应用

对映选择性合成

溴乙酰氨基-PEG8-叔丁酯在对映选择性合成中发挥作用。例如,它已被用于与醛偶联以生成抗-α-溴 β-羟基酯,后者是各种手性化合物(如环氧酯、乙酸醛醇和氨基酸酯)的前体 (Corey & Choi,1991).

医药工业中的 PEG 化

溴乙酰化显着增强了 PEG 化,其中涉及与聚乙二醇分子 (PEG) 的化学偶联。该工艺在医药工业中至关重要,用于改善生物活性化合物的药代动力学性质。源自该工艺的溴乙酰-mPEG-酯显示出进一步生化应用的潜力 (Lima 等人,2020).

催化反应

溴乙酰氨基-PEG8-叔丁酯用于催化反应,例如 Wittig 型烯烃化。该过程由 PEG 支持的碲化物催化,可以高效生产具有优异立体选择性的 β-取代或 α,β-二取代不饱和酯 (Huang 等人,2002).

药物开发

在药物开发中,该化合物已用于将 α4 整合素抑制剂的叔丁酯连接到支化 PEG。该方法实现了这些抑制剂在体内的持续水平和生物活性,突出了其在治疗应用中的潜力 (Smith 等人,2013).

材料科学和电池技术

在材料科学和电池技术领域,溴乙酰氨基-PEG8-叔丁酯有助于开发基于聚(离子液体)的共聚物电解质。这些用于锂硫电池中锂多硫化物的动态可逆吸附,从而提高电池性能和效率 (Cai 等人,2019).

作用机制

Target of Action

Bromoacetamido-PEG8-t-butyl ester primarily targets nucleophilic sites within biomolecules, such as proteins and nucleic acids. The bromide group in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. This allows the compound to covalently modify specific amino acid residues, such as cysteine, within proteins .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution mechanism. The bromide group is displaced by a nucleophile, typically the thiol group of a cysteine residue in proteins. This reaction forms a stable covalent bond between the compound and the protein, leading to the modification of the protein’s structure and function .

Biochemical Pathways

By modifying cysteine residues, Bromoacetamido-PEG8-t-butyl ester can affect various biochemical pathways. For example, it can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function. This can lead to downstream effects such as altered signal transduction, disrupted metabolic pathways, and changes in cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of Bromoacetamido-PEG8-t-butyl ester involve its absorption, distribution, metabolism, and excretion (ADME). The PEG8 spacer increases the compound’s solubility in aqueous media, enhancing its bioavailability. The t-butyl ester group can be deprotected under acidic conditions, allowing for controlled release and activation of the compound in specific environments .

Result of Action

At the molecular level, the covalent modification of proteins by Bromoacetamido-PEG8-t-butyl ester can lead to changes in protein conformation, activity, and interactions. At the cellular level, these modifications can result in altered cell signaling, disrupted metabolic processes, and potentially cell death if critical proteins are affected .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of Bromoacetamido-PEG8-t-butyl ester. For instance, the t-butyl ester group is stable under neutral conditions but can be deprotected in acidic environments, allowing for targeted activation. Additionally, the hydrophilic PEG spacer helps maintain solubility and stability in aqueous environments .

未来方向

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWCFBGOCYWQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48BrNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901115930 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055041-16-0 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

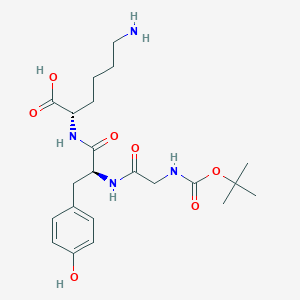

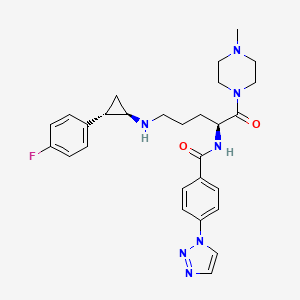

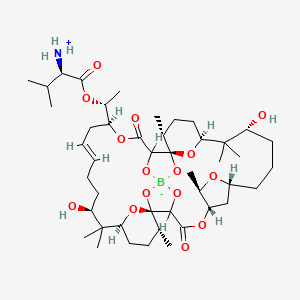

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。